molecular formula C18H21N5O4S B2954137 N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine CAS No. 2097926-80-0

N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine

Cat. No.: B2954137
CAS No.: 2097926-80-0
M. Wt: 403.46
InChI Key: CEOVOOFLOOIPNJ-UHFFFAOYSA-N
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Description

N-{1-[4-(Morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine is a small-molecule compound featuring a pyrimidine core linked to a substituted azetidine ring. The azetidine moiety is functionalized with a 4-(morpholine-4-sulfonyl)benzoyl group, which introduces sulfonyl and morpholine substituents. The compound’s molecular formula and stereochemical features are confirmed via structural analysis .

Properties

IUPAC Name

(4-morpholin-4-ylsulfonylphenyl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4S/c24-18(22-11-15(12-22)21-17-5-6-19-13-20-17)14-1-3-16(4-2-14)28(25,26)23-7-9-27-10-8-23/h1-6,13,15H,7-12H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOVOOFLOOIPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(C3)NC4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for efficiency and yield. The process would include careful control of reaction conditions such as temperature, pressure, and the concentration of reagents to ensure the consistent production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds, depending on the substituents introduced.

Scientific Research Applications

N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential as a biochemical probe to study cellular processes.

    Medicine: It is explored for its potential therapeutic properties, including its role as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide-Containing Analogues

Compounds such as 3-(4-(methylsulfinyl)phenyl)-N-(4-(methylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-6-amine () share sulfonyl/sulfinyl groups, which are critical for interactions with biological targets like kinases or oxidoreductases. However, the target compound’s morpholine-sulfonyl group may enhance solubility compared to methylsulfonyl analogues due to morpholine’s polar tertiary amine .

Azetidine and Piperidine Derivatives

The azetidine ring in the target compound contrasts with piperidine derivatives (e.g., N-(1-methylpiperidin-4-yl)-3-(4-(methylsulfinyl)phenyl)imidazo[1,2-b]pyridazin-6-amine from ). Azetidine’s smaller ring size (4-membered vs.

Pyrimidine-Based Analogues

Pyrimidine amines, such as N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () and 6-[7-(3-pyrrolidin-1-ylpropoxy)imidazo[1,2-a]pyridin-3-yl]-pyrimidin-4-amine (), highlight the importance of pyrimidine in hydrogen bonding and aromatic stacking interactions. The target compound’s pyrimidine-4-amine group may offer similar advantages but lacks the imidazo[1,2-a]pyridine extension seen in , which could reduce off-target effects .

Structural and Functional Data Table

Parameter N-{1-[4-(Morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine 3-(4-(Methylsulfinyl)phenyl)-N-(4-(methylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-6-amine N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
Core Structure Pyrimidine-azetidine Imidazopyridazine Pyrazole-pyridine
Key Substituents Morpholine-4-sulfonyl benzoyl Methylsulfonyl/methylsulfinyl Cyclopropylamine, methyl
Molecular Weight (g/mol) ~420 (estimated from structure) ~450 (reported in ) 215 (HRMS-ESI)
Therapeutic Potential Likely kinase or protease modulation Antimalarial activity (imidazopyridazine class) Unclear; possible CNS or antimicrobial applications

Biological Activity

N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of structural elements:

  • Azetidine ring : Known for its ability to enhance biological activity.
  • Morpholine sulfonyl group : Improves solubility and may contribute to the compound's interaction with biological targets.
  • Pyrimidine moiety : Often associated with various pharmacological effects.

The systematic name reflects these components, indicating a sophisticated design aimed at targeting multiple biological pathways.

Biological Activity Overview

This compound has been investigated for several biological activities, primarily in the realms of anticancer and antimicrobial effects. Below are key findings from various studies:

Biological Activity Target/Effect Reference
AnticancerInhibits cell proliferation in various cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionPotential inhibition of cholinesterases and carbonic anhydrases

The mechanisms through which this compound exerts its effects include:

  • Enzyme Interaction : The compound may bind to specific enzymes, modulating their activity. For instance, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial in neurotransmission.
  • Cell Cycle Arrest : In cancer cells, it can induce cell cycle arrest, thereby inhibiting proliferation.
  • Antimicrobial Action : The sulfonamide group enhances its ability to disrupt bacterial cell wall synthesis or function.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Anticancer Studies : A recent investigation demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro. The study reported a dose-dependent response, with IC50 values indicating effective concentrations for therapeutic use .
  • Antimicrobial Efficacy : In a study evaluating its antimicrobial properties, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited significant antibacterial activity, outperforming several standard antibiotics .
  • Enzyme Inhibition Profiles : Another research effort focused on its enzyme inhibition capabilities. The compound was found to inhibit both AChE and carbonic anhydrase isoenzymes at nanomolar concentrations, suggesting its potential as a lead compound for developing new cholinesterase inhibitors .

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